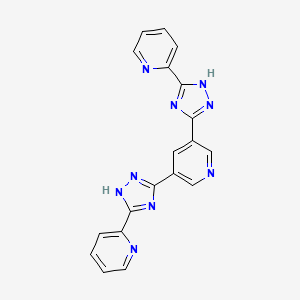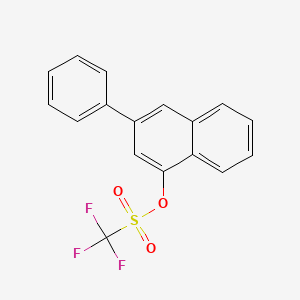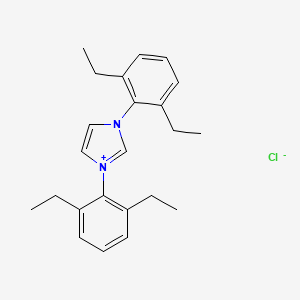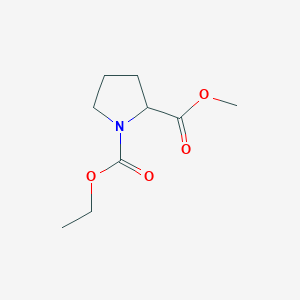
Z-L-beta-homo-Glu(OtBu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-beta-homo-Glu(OtBu)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of glutamic acid, modified to include a tert-butyl ester group and a benzyl protecting group. These modifications make it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with L-glutamic acid.
Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl esters to prevent unwanted reactions.
Introduction of Benzyl Group: The benzyl group is introduced to protect the amino group.
Final Product: The final product, Z-L-beta-homo-Glu(OtBu)-OH, is obtained after several purification steps.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis using automated peptide synthesizers.
- Reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can remove the benzyl protecting group.
Substitution: The tert-butyl ester group can be substituted under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Acidic conditions using trifluoroacetic acid can remove the tert-butyl group.
Major Products:
- The major products depend on the specific reactions but often include deprotected amino acids or peptides.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Serves as a building block for more complex molecules.
Biology:
- Studied for its role in protein engineering and design.
- Used in the synthesis of biologically active peptides.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
Industry:
- Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of peptides.
- The peptides synthesized using Z-L-beta-homo-Glu(OtBu)-OH can interact with various biological targets, including enzymes and receptors.
Comparaison Avec Des Composés Similaires
Z-L-glutamic acid: Another protected derivative of glutamic acid.
Z-L-aspartic acid: Similar in structure but with a shorter side chain.
Boc-L-glutamic acid: Uses a different protecting group (Boc instead of Z).
Uniqueness:
- The combination of the benzyl and tert-butyl protecting groups makes Z-L-beta-homo-Glu(OtBu)-OH particularly useful in specific synthetic applications.
- Its stability and reactivity profile differ from other protected amino acids, making it suitable for certain types of peptide synthesis.
Propriétés
Formule moléculaire |
C18H25NO6 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21) |
Clé InChI |
WLEKMWHPQDAGJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)

![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)


![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)

![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)
